molecular formula C11H15NO2S B1336208 3,4-Diethoxybenzothioamide CAS No. 60759-00-4

3,4-Diethoxybenzothioamide

Cat. No. B1336208
CAS RN: 60759-00-4
M. Wt: 225.31 g/mol
InChI Key: CCDWRZYGBRUZLU-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzothioamide is a chemical compound with the molecular formula C11H15NO2S . It is used in various research and development activities .

Scientific Research Applications

1. Reproductive Toxicity Studies

Research on compounds structurally similar to 3,4-Diethoxybenzothioamide, like benzophenone-3, has shown potential impacts on reproduction. In humans, high levels of exposure to benzophenone-3 were linked to changes in birth weight and gestational age. Animal studies indicated a decline in reproductive parameters such as egg production and sperm density (Ghazipura et al., 2017).

2. Potential in Cardiotonic Applications

Compounds similar to 3,4-Diethoxybenzothioamide, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, have been synthesized and evaluated for their cardiotonic properties. These studies suggest potential applications in treating heart-related conditions (Schnettler et al., 1982).

3. Antitumor Properties

Research into similar compounds, such as 2-(4-aminophenyl)benzothiazoles, reveals antitumor properties, highlighting the potential for 3,4-Diethoxybenzothioamide in cancer treatment. These compounds selectively target tumor cells and have undergone preclinical evaluation for their efficacy and side effects (Bradshaw et al., 2002).

4. Neuroprotective Effects

Studies on methyl 3,4-dihydroxybenzoate, a compound related to 3,4-Diethoxybenzothioamide, indicate neuroprotective effects against oxidative damage in human neuroblastoma cells. This research opens avenues for 3,4-Diethoxybenzothioamide in neurological protection and treatment of neurodegenerative diseases (Cai et al., 2016).

5. Anticancer Agent Synthesis

Innovations in synthesizing novel aminothiazole-paeonol derivatives, structurally related to 3,4-Diethoxybenzothioamide, demonstrate significant anticancer potential. These compounds exhibited inhibitory activity against various cancer cell lines, suggesting similar potential for 3,4-Diethoxybenzothioamide (Tsai et al., 2016).

Safety And Hazards

While specific safety data for 3,4-Diethoxybenzothioamide is not available, it’s important to handle all chemical compounds with care, following standard safety procedures .

Future Directions

The future directions of synthetic chemistry, including the study of compounds like 3,4-Diethoxybenzothioamide, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

properties

IUPAC Name

3,4-diethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDWRZYGBRUZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428911
Record name 3,4-diethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethoxybenzothioamide

CAS RN

60759-00-4
Record name 3,4-diethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 29 g of 3,4-diethoxybenzonitrile and 23 g of thioacetamide in 120 ml of 10% hydrochloric acid-DMF was stirred at 90° C. for 3 hours and then 130° C. for 5 hours. After evaporation of the solvent, the residue was washed with diethyl ether (2×100 ml) and water (2×100 ml). The resulting crystals were collected by filtration and dried to obtain 21.7 g of 3,4-diethoxythiobenzamide.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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